An In-depth Technical Guide to the Discovery and History of D-Psicose (Allulose)
An In-depth Technical Guide to the Discovery and History of D-Psicose (Allulose)
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Psicose, also known as D-Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is found in small quantities in various natural products like wheat, figs, and raisins.[1] Despite having a chemical formula identical to fructose (C6H12O6), D-Psicose is minimally metabolized in the human body, rendering it a low-calorie sugar substitute.[2][3] It possesses about 70% of the sweetness of sucrose with a caloric value of approximately 0.2 to 0.4 kcal/g.[1] This unique combination of properties has garnered significant interest in its application as a functional food ingredient and potential therapeutic agent. This guide provides a comprehensive overview of the discovery, history, production, and key experimental findings related to D-Psicose.
Discovery and History
The journey of D-Psicose from a rare, scientifically obscure sugar to a commercially viable product is a testament to decades of research and innovation.
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1940s: D-Psicose was first identified.[1]
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1994: A pivotal breakthrough occurred when Professor Ken Izumori at Kagawa University, Japan, discovered the enzyme D-tagatose 3-epimerase . This enzyme was found to efficiently convert D-fructose into D-Psicose, paving the way for mass production.[1]
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"Izumoring" Strategy: Professor Izumori and his team developed a comprehensive strategy for the production of various rare sugars from abundant monosaccharides, which they termed the "Izumoring." This strategy heavily relies on enzymatic conversions.
Production of D-Psicose
The commercial viability of D-Psicose hinges on efficient and scalable production methods. While chemical synthesis is possible, enzymatic conversion of D-fructose is the preferred industrial method due to its specificity and milder reaction conditions.
Enzymatic Production
The core of the enzymatic production of D-Psicose is the isomerization of D-fructose at the C-3 position, catalyzed by specific epimerases.
Key Enzymes:
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D-tagatose 3-epimerase (D-TE): The first enzyme discovered for this purpose, it catalyzes the epimerization of both D-tagatose to D-sorbose and D-fructose to D-Psicose.[4]
-
D-psicose 3-epimerase (DPE) / D-allulose 3-epimerase (DAE): These enzymes exhibit higher specificity for the conversion of D-fructose to D-Psicose.[5]
Experimental Protocol: Enzymatic Synthesis, Purification, and Crystallization of D-Psicose
This protocol outlines a general procedure for the lab-scale production and purification of D-Psicose from D-fructose using an immobilized epimerase.
1. Enzyme Immobilization:
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Support Material: A common choice is a porous carrier like amino-epoxide support (e.g., ReliZyme HFA403/M).[6]
-
Procedure:
-
The purified D-psicose 3-epimerase is immobilized onto the support through a multi-step process involving ion exchange, covalent binding, and crosslinking with agents like glutaraldehyde.[6]
-
The immobilized enzyme is then washed and stored in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).[6]
-
2. Enzymatic Conversion:
-
Reaction Mixture:
-
Procedure:
-
The D-fructose solution is passed through a column packed with the immobilized D-psicose 3-epimerase.[7]
-
The reaction is maintained at an optimal temperature, typically around 50-60°C.[6]
-
The flow rate is adjusted to achieve a conversion rate of approximately 25-30%.[7]
-
The effluent containing a mixture of D-fructose and D-Psicose is collected.
-
3. Purification:
-
Chromatography:
-
Procedure:
-
The reaction mixture is loaded onto the SMB system.
-
Water is used as the eluent.
-
Fractions are collected and analyzed by HPLC to identify those with a high concentration of D-Psicose (typically >90%).[2]
-
4. Crystallization:
-
Procedure:
-
The purified D-Psicose solution is concentrated under vacuum to a supersaturated state (e.g., 75-85% solids).[2]
-
The concentrated syrup is cooled gradually in a crystallizer.
-
Seed crystals of D-Psicose may be added to initiate crystallization.[2]
-
The crystals are harvested by centrifugation, washed with ethanol, and dried.[8]
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Workflow for D-Psicose Production
Caption: Workflow for the enzymatic production of D-Psicose.
Physiological Effects and Mechanisms of Action
D-Psicose exhibits a range of physiological effects that are of interest for drug development and nutritional science.
Effects on Lipid Metabolism
Studies in animal models have consistently demonstrated the beneficial effects of D-Psicose on lipid metabolism.
Experimental Protocol: Investigating the Effect of D-Psicose on Lipid Metabolism in Rats
This protocol describes a typical study design to evaluate the impact of dietary D-Psicose on lipid metabolism in rats.
1. Animals and Diets:
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Animals: Male Wistar rats are commonly used.[3]
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Acclimation: Animals are acclimated for a week with free access to a standard chow diet and water.
-
Experimental Diets:
-
Control Diet: A standard rodent diet.
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D-Psicose Diet: The control diet supplemented with 3-5% (w/w) D-Psicose.[3]
-
Other control groups may include diets supplemented with sucrose or fructose for comparison.
-
-
Study Duration: Typically 4 to 8 weeks.
2. Sample Collection and Analysis:
-
Blood Samples: Blood is collected at the end of the study for the analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL) and hormones (insulin, leptin).
-
Tissue Samples: The liver and adipose tissue are excised, weighed, and stored at -80°C for further analysis.
-
Lipid Extraction from Liver: Total lipids are extracted from a portion of the liver using a chloroform:methanol (2:1, v/v) solution. The extracted lipids are then quantified gravimetrically.[9]
3. Biochemical Assays:
-
Hepatic Lipogenic Enzyme Activity:
4. Gene Expression Analysis:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the liver tissue using a suitable method (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS) , are quantified.[11]
-
Primer Sequences (Rat):
-
SREBP-1c: Forward - 5'-GACCTCGCAGTCGTGGCT-3', Reverse - 5'-GGCTGAGGAGMAPKAP kinase 2/3 and PRAK.[12] This cascade ultimately influences the expression of various genes, including those involved in inflammation.
-
-
Experimental Evidence:
-
In a study using human umbilical vein endothelial cells (HUVECs), high glucose levels were shown to induce the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory chemokine.[8]
-
Co-treatment with D-Psicose was found to inhibit this high-glucose-induced MCP-1 expression.[8]
-
Further investigation revealed that D-Psicose treatment reduced the phosphorylation of p38 MAPK, suggesting that the anti-inflammatory effect of D-Psicose is mediated, at least in part, through the inhibition of the p38 MAPK pathway.[8]
p38 MAPK Signaling Pathway
Caption: D-Psicose inhibits high glucose-induced MCP-1 expression via the p38 MAPK pathway.
Experimental Protocol: Western Blot for Phosphorylated p38 MAPK
This protocol provides a general procedure for detecting the phosphorylation status of p38 MAPK in HUVECs.
1. Cell Culture and Treatment:
-
HUVECs are cultured in appropriate media.
-
Cells are treated with high glucose (e.g., 25 mM) in the presence or absence of D-Psicose for a specified time.
2. Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Western Blotting:
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK. Another membrane is incubated with an antibody for total p38 MAPK as a loading control.[13]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
D-Psicose has been shown to stimulate the secretion of GLP-1, an incretin hormone with important roles in glucose homeostasis and appetite regulation.
Experimental Evidence:
-
Oral administration of D-Psicose to rats resulted in a significant and sustained increase in plasma GLP-1 levels.[14][15]
-
Studies using isolated perfused rat ileum demonstrated that luminal administration of D-Psicose directly stimulates GLP-1 secretion from L-cells.[14][16]
Experimental Protocol: GLP-1 Secretion from Isolated Perfused Rat Ileum
This protocol describes a method for studying the direct effect of D-Psicose on GLP-1 secretion from the rat ileum.
1. Perfusion Setup:
-
The ileal segment of an anesthetized rat is isolated and cannulated for both vascular and luminal perfusion.[14]
-
The vascular perfusate is a Krebs-Ringer bicarbonate buffer containing dextran and bovine serum albumin, gassed with 95% O2 and 5% CO2.[16]
-
The luminal perfusate is a saline solution.
2. Experimental Procedure:
-
The preparation is allowed to stabilize with a basal perfusion for a set period.
-
D-Psicose is then introduced into the luminal perfusate at various concentrations.
-
Venous effluent is collected at regular intervals.
3. GLP-1 Measurement:
-
The concentration of GLP-1 in the venous effluent is measured using a specific radioimmunoassay (RIA) or ELISA kit.[17]
Potential Role in GLUT4 Translocation
While direct studies on the effect of D-Psicose on GLUT4 translocation are limited, its insulin-sensitizing effects suggest a potential involvement of this pathway. GLUT4 translocation to the plasma membrane is a critical step in insulin-stimulated glucose uptake into muscle and adipose tissue.
Experimental Protocol: GLUT4 Translocation Assay in L6 Myotubes
This protocol outlines a common method for assessing GLUT4 translocation in a skeletal muscle cell line.
1. Cell Culture and Differentiation:
-
L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are cultured and differentiated into myotubes.[18]
2. Treatment:
-
Myotubes are serum-starved and then treated with insulin (positive control), D-Psicose, or a vehicle control for a specified time.[19]
3. Detection of Surface GLUT4:
-
Immunofluorescence Staining:
-
The cells are fixed, but not permeabilized, to ensure only surface proteins are labeled.
-
The cells are incubated with an anti-myc antibody to label the externally exposed myc tag of the translocated GLUT4.[19]
-
A fluorescently labeled secondary antibody is then used for detection.
-
-
Flow Cytometry:
-
After antibody labeling as described above, the cells are detached and analyzed by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of surface GLUT4.[20]
-
-
Cell Surface Biotinylation:
-
Surface proteins are labeled with a membrane-impermeable biotinylation reagent.
-
The cells are lysed, and biotinylated proteins are captured using streptavidin beads.
-
The amount of captured GLUT4 is then quantified by Western blotting.
-
Insulin-Mediated GLUT4 Translocation Pathway
Caption: A simplified diagram of the insulin-mediated GLUT4 translocation pathway.
Quantitative Data Summary
Table 1: Physicochemical and Metabolic Properties of D-Psicose
| Property | Value | Reference(s) |
| Chemical Formula | C6H12O6 | [1] |
| Molar Mass | 180.16 g/mol | - |
| Sweetness (relative to sucrose) | ~70% | [1] |
| Caloric Value (human) | 0.2 - 0.4 kcal/g | [1] |
| Caloric Value (rat) | ~0.007 kcal/g | [3] |
| Glycemic Index | Very low / Negligible | - |
Table 2: Effects of D-Psicose in Animal Models (Rats)
| Parameter | Effect of D-Psicose | Reference(s) |
| Body Weight | Reduction | [3] |
| Adipose Tissue Weight | Reduction | [3] |
| Serum Insulin | Reduction | [3] |
| Serum Leptin | Reduction | [3] |
| Hepatic Lipogenic Enzyme Activity | Reduction | [3] |
| SREBP-1c Gene Expression | Downregulation | [11] |
| Plasma GLP-1 | Increase | [14][15] |
Conclusion
D-Psicose has emerged as a promising low-calorie sugar substitute with demonstrated beneficial effects on lipid metabolism and glucose homeostasis in preclinical studies. Its discovery and the subsequent development of enzymatic production methods have made it accessible for research and commercial applications. The mechanisms underlying its physiological effects appear to be multi-faceted, involving the modulation of key signaling pathways such as p38 MAPK and the stimulation of incretin hormones like GLP-1. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in the management of metabolic disorders. This guide provides a foundational technical overview for researchers and professionals in the field, summarizing the key historical milestones, production methodologies, and experimental findings to date.
References
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- 3. ebm-journal.org [ebm-journal.org]
- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]
- 8. EP3210478A1 - Method for preparing d-psicose crystal - Google Patents [patents.google.com]
- 9. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 10. Acetyl CoA carboxylase and fatty acid synthetase activities in liver and adipose tissue of meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Regulation of glucagon-like peptide-1 secretion from rat ileum by neurotransmitters and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
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- 18. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]
